![molecular formula C22H20N2O4 B3532460 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3532460.png)
3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide
Overview
Description
3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that has gained popularity in recent years as a recreational drug. However, the compound is also of interest to scientists due to its potential therapeutic applications.
Scientific Research Applications
Studies have shown that 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide has potential therapeutic applications in the treatment of anxiety, depression, and post-traumatic stress disorder. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Mechanism of Action
3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide is a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptor subtypes, as well as for dopamine receptors. The compound's effects are thought to be mediated by its interaction with these receptors.
Biochemical and Physiological Effects:
The effects of 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide on the body include psychedelic and hallucinogenic effects, such as altered perception, mood, and thought processes. It also has stimulant effects, including increased heart rate, blood pressure, and body temperature. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its potency and selectivity for specific receptors, which allows for more precise research. However, the compound's psychoactive effects may also make it difficult to control for confounding variables in experiments. Additionally, the compound's legal status may limit its availability for research purposes.
Future Directions
Future research on 3-(benzoylamino)-N-(2,5-dimethoxyphenyl)benzamide could focus on its potential therapeutic applications, as well as its effects on specific receptor subtypes and their downstream signaling pathways. Further investigation into the compound's neuroprotective and anti-inflammatory effects could also be of interest. Additionally, studies could explore the safety and potential toxicity of the compound, as well as its potential for abuse.
properties
IUPAC Name |
3-benzamido-N-(2,5-dimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-11-12-20(28-2)19(14-18)24-22(26)16-9-6-10-17(13-16)23-21(25)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXOOGDGYRIWDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200708 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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